N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine
Description
Properties
CAS No. |
55653-25-3 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-methyl-2-(4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NS/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
UDYJEDHXTPIBMR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reductive Amination
Step 1: Synthesis of 4-(Methylsulfanyl)phenyl intermediate
- Starting Material: 4-chlorothioanisole or 4-chlorobenzene derivatives.
- Reaction Conditions: Nucleophilic substitution with methylthiolate (CH₃S⁻), generated in situ from sodium methylthiolate, in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80°C).
- Outcome: Formation of 4-(methylsulfanyl)phenyl compounds.
Step 2: Introduction of Ethan-1-amine chain
- Method: Reductive amination involving the aldehyde or ketone derivatives of the aromatic compound.
- Procedure: Reacting the aromatic intermediate with ethylene diamine or related amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions.
- Result: Formation of 2-[4-(methylsulfanyl)phenyl]ethan-1-amine.
Step 3: N-Methylation
- Method: Methylation of the primary amine using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃).
- Reaction Conditions: Conducted in solvents such as acetone or acetonitrile at room temperature or slightly elevated temperatures (~25-40°C).
- Outcome: N-Methylation yields the target compound.
Route B: Direct Reductive Amination of Aromatic Ketones
Step 1: Synthesis of 4-(Methylsulfanyl)benzaldehyde
- Method: Electrophilic substitution of benzaldehyde with methylthiol derivatives under acid catalysis.
- Alternative: Oxidation of 4-(methylsulfanyl)phenyl ethyl derivatives.
Step 2: Reductive amination
Route C: Multi-step Synthesis via Cross-Coupling
Step 1: Synthesis of 4-(Methylsulfanyl)phenylboronic acid derivatives.
Step 2: Suzuki coupling with halogenated ethanamine derivatives.
Step 3: N-methylation of the resulting amine.
This route is more complex but allows for high regioselectivity and functional group tolerance.
Process Optimization and Yield Data
| Method | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Route A | Sodium methylthiolate, NaBH₃CN, methyl iodide | 80–100°C, inert atmosphere | 70–85% | Widely used, scalable |
| Route B | Methylamine, NaBH₃CN | Room temperature to 50°C | 65–80% | Suitable for sensitive intermediates |
| Route C | Boronic acids, halogenated ethanamine | 100°C, Pd catalyst | 60–75% | High regioselectivity |
Notes on Reaction Conditions and Purification
- Solvent Choice: Polar aprotic solvents such as DMF, acetonitrile, or dimethyl sulfoxide (DMSO) are preferred.
- Temperature Control: Elevated temperatures (up to 100°C) facilitate SNAr and coupling reactions.
- Purification: Typically via column chromatography, recrystallization, or vacuum distillation, depending on the intermediate.
Summary of Research Findings
Research articles and patents indicate that the most efficient synthesis involves initial aromatic substitution to introduce the methylsulfanyl group, followed by amination and methylation steps. Patent US20120232281A1 describes a process involving controlled methylation and purification steps, achieving yields up to 90%. Similarly, patent EP2551265B1 emphasizes the importance of reaction control via HPLC and phase separation for high purity.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler amine structure.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified amine structures.
Substitution: Nitro, halogen, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Spectroscopic Data Comparison
Biological Activity
N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine, also known as (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-amine, is a compound belonging to the phenethylamine class. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NS, characterized by a methylsulfanyl group attached to a phenyl ring. This specific arrangement significantly influences its chemical reactivity and biological activity compared to its analogs.
Biological Activity Overview
Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the methylsulfanyl group may enhance its binding affinity to these receptors, suggesting potential stimulant or psychoactive effects. In vitro studies have demonstrated that this compound can influence various physiological processes, although the precise mechanisms of action are still being elucidated .
Neurotransmitter Interactions
Studies have shown that this compound interacts with serotonin (5-HT) and dopamine receptors, which are crucial for regulating mood, cognition, and reward pathways. The compound's binding affinity to these receptors suggests it may have stimulant properties similar to other phenethylamines .
Pharmacological Profiles
The pharmacological profile of this compound has been compared with other compounds within the same class. A summary of related compounds and their biological activities is presented in Table 1.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylthioamphetamine | Similar amine structure; methylthio group | Stimulant effects |
| 3,4-Methylenedioxy-N-methylamphetamine | Methylenedioxy group; N-methyl | Psychoactive properties |
| 2-Amino-5-methylthiazole | Thiazole ring; amino group | Antimicrobial properties |
| 1-[3-(Methylsulfanyl)phenyl]ethan-1-amine | Methylsulfanyl group at a different position | Varies based on receptor interaction |
| 2-(Methylsulfanyl)ethan-1-amine | Lacks a phenyl ring; simpler structure | Varies; less complex activity |
The unique positioning of the methylsulfanyl group on the phenyl ring is critical in determining the compound's interaction profile with biological targets, leading to distinct pharmacological effects.
Case Studies
Several case studies have investigated the effects of this compound on various biological systems:
- In Vitro Binding Studies : These studies assessed the compound's binding affinity to serotonin and dopamine receptors using radiolabeled ligands. Results indicated a significant interaction with both receptor types, reinforcing the hypothesis of its stimulant properties.
- Physiological Impact Assessments : Research involving animal models demonstrated that administration of this compound resulted in increased locomotor activity, consistent with stimulant-like effects observed in similar compounds .
- Toxicological Evaluations : Toxicity assessments revealed that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, a piperidine intermediate may be functionalized with a methylsulfanylphenyl group via alkylation, followed by amination with methylamine. Purification via column chromatography (e.g., using n-pentane:EtOAc gradients) and recrystallization ensures high purity (>95%) .
- Critical Parameters : Reaction temperature (0–25°C), choice of base (e.g., Et₃N), and stoichiometric control of methylamine to avoid over-alkylation. HRMS and NMR (¹H/¹³C) are essential for validating structural integrity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (e.g., δ 2.45 ppm for methylsulfanyl protons) and ¹³C NMR (e.g., δ 40–45 ppm for methylamine carbons) .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the methylsulfanyl-phenyl-ethylamine backbone .
Advanced Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound?
- Structure-Activity Relationship (SAR) :
- Experimental Validation : Competitive binding assays (e.g., SPR or radioligand displacement) quantify affinity for neurological targets like GPCRs .
Q. What computational strategies are effective for predicting the metabolic stability of this compound?
- In Silico Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methylsulfanyl oxidation to sulfoxide).
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS models assess conformational flexibility in aqueous/lipid environments, correlating with in vitro half-life (t₁/₂) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches.
- Mitigation Strategies :
- Standardize protocols (e.g., uniform cell viability assays like MTT).
- Use orthogonal analytical methods (LC-MS/MS) to verify compound purity before testing .
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from residual solvents (e.g., DMSO) affecting cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
